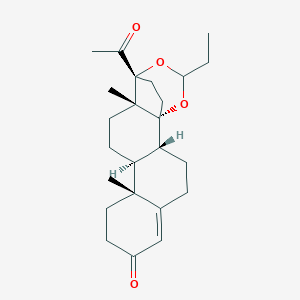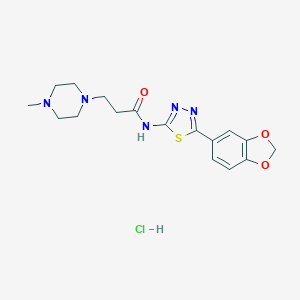
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride is a chemical compound that has been studied for its potential application in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating neurotransmitter release and inhibiting certain receptors. This compound has been found to have anxiolytic and antidepressant effects, which may be attributed to its ability to increase the levels of certain neurotransmitters in the brain.
Biochemical And Physiological Effects
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. This compound has also been found to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate neurotransmitter release and inhibit certain receptors.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride in lab experiments is its potential as an anti-anxiety and antidepressant agent. This compound may be useful in studying the mechanisms underlying anxiety and depression. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride. One direction is to further investigate its mechanism of action and how it modulates neurotransmitter release and inhibits certain receptors. Another direction is to study its potential as an anti-anxiety and antidepressant agent in animal models and clinical trials. Additionally, this compound may be useful in studying other neurological disorders, such as schizophrenia and bipolar disorder.
Synthesis Methods
The synthesis of 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride involves the reaction of piperazine with 2-mercapto-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazole and 4-methylpropiophenone in the presence of a suitable solvent. The resulting product is then purified through recrystallization to obtain the monohydrochloride salt form.
Scientific Research Applications
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride has been studied for its potential application in scientific research. It has been found to have various effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain receptors. This compound has also been studied for its potential as an anti-anxiety and antidepressant agent.
properties
CAS RN |
154663-28-2 |
|---|---|
Product Name |
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride |
Molecular Formula |
C17H22ClN5O3S |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methylpiperazin-1-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C17H21N5O3S.ClH/c1-21-6-8-22(9-7-21)5-4-15(23)18-17-20-19-16(26-17)12-2-3-13-14(10-12)25-11-24-13;/h2-3,10H,4-9,11H2,1H3,(H,18,20,23);1H |
InChI Key |
JCPJAIXQQMATMC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4.Cl |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4.Cl |
Other CAS RN |
154663-28-2 |
synonyms |
N-(5-benzo[1,3]dioxol-5-yl-1,3,4-thiadiazol-2-yl)-3-(4-methylpiperazin -1-yl)propanamide hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



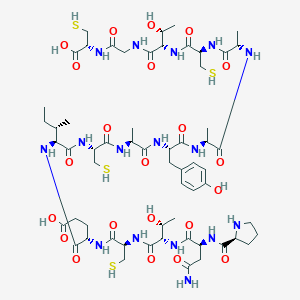

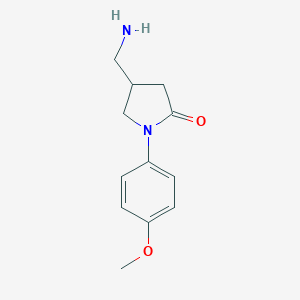
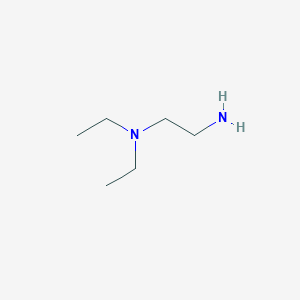

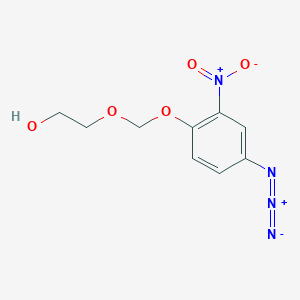


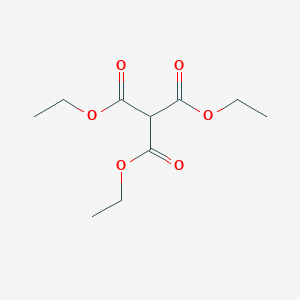



![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)
